Cas no 104290-48-4 (N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine)
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine Chemical and Physical Properties
Names and Identifiers
-
- N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine
- 5-Bromo-N,N-diethyl-3-pyridinemethanamine
- N-((5-Bromopyridin-3-yl)methyl)-N-ethylethamine
- N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine
- A896256
- DTXSID50745297
- CS-0194800
- MFCD18909504
- J-522747
- DB-288045
- N-((5-bromopyridin-3-yl)methyl)-N-ethyl ethanamine
- 104290-48-4
- E91744
- A1-05865
-
- MDL: MFCD18909504
- Inchi: 1S/C10H15BrN2/c1-3-13(4-2)8-9-5-10(11)7-12-6-9/h5-7H,3-4,8H2,1-2H3
- InChI Key: AKELDZNZCYCLHL-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)CN(CC)CC
Computed Properties
- Exact Mass: 242.04186g/mol
- Monoisotopic Mass: 242.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 16.1Ų
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 178688-2.500g |
N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine |
104290-48-4 | 2.500g |
$1403.00 | 2023-09-07 | ||
| Chemenu | CM174687-1g |
N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine |
104290-48-4 | 95% | 1g |
$505 | 2021-08-05 | |
| Alichem | A029194199-1g |
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine |
104290-48-4 | 95% | 1g |
$462.16 | 2023-09-04 | |
| Chemenu | CM174687-1g |
N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine |
104290-48-4 | 95% | 1g |
$505 | 2022-06-14 | |
| Cooke Chemical | BD9895831-1g |
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine |
104290-48-4 | 95+% | 1g |
RMB 2783.20 | 2025-02-20 | |
| Ambeed | A734984-1g |
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine |
104290-48-4 | 95+% | 1g |
$487.0 | 2024-04-26 | |
| abcr | AB516379-250mg |
5-Bromo-N,N-diethyl-3-pyridinemethanamine; . |
104290-48-4 | 250mg |
€390.40 | 2024-04-20 | ||
| abcr | AB516379-500mg |
5-Bromo-N,N-diethyl-3-pyridinemethanamine; . |
104290-48-4 | 500mg |
€534.80 | 2024-04-20 | ||
| abcr | AB516379-1g |
5-Bromo-N,N-diethyl-3-pyridinemethanamine; . |
104290-48-4 | 1g |
€727.20 | 2024-04-20 | ||
| abcr | AB516379-5g |
5-Bromo-N,N-diethyl-3-pyridinemethanamine; . |
104290-48-4 | 5g |
€2457.00 | 2024-04-20 |
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine Suppliers
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine
Comprehensive Overview of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (CAS No. 104290-48-4)
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (CAS No. 104290-48-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative is characterized by its unique molecular structure, which combines a 5-bromopyridin-3-yl moiety with an N-ethylethanamine side chain. Such structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting neurological and metabolic pathways.
In recent years, the demand for N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine has surged due to its potential applications in drug discovery. Researchers are particularly interested in its role as a building block for small molecule inhibitors and ligands that interact with specific biological targets. The compound's bromine substituent enhances its reactivity, enabling efficient cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry.
One of the most frequently asked questions about CAS No. 104290-48-4 revolves around its synthetic utility. The compound serves as a precursor for the development of heterocyclic compounds, which are foundational in designing drugs for conditions like neurodegenerative diseases and cancer. Its compatibility with high-throughput screening methodologies further underscores its relevance in contemporary drug development pipelines.
From an industrial perspective, N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic processes have reduced the environmental footprint associated with its production, aligning with global trends toward eco-friendly manufacturing. This aligns with the growing interest in green solvents and atom-efficient reactions, which are frequently searched topics in academic and industrial circles.
The compound's physicochemical properties, such as its solubility and stability, are also critical to its applications. Studies have shown that N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine exhibits favorable lipophilicity, making it suitable for formulations requiring blood-brain barrier penetration. This attribute is particularly valuable in the design of central nervous system (CNS) therapeutics, a hot topic in pharmaceutical research.
Another area of interest is the compound's role in material science. Its aromatic bromine group allows for functionalization in polymer chemistry, contributing to the development of advanced materials with tailored properties. This versatility has led to its inclusion in patents related to electronic materials and sensors, further expanding its industrial relevance.
In summary, N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (CAS No. 104290-48-4) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity profile continue to inspire innovation across multiple scientific disciplines, making it a subject of ongoing research and commercial interest.
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